molecular formula C18H22N6O4S B2893873 1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide CAS No. 2034541-01-8

1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide

Cat. No.: B2893873
CAS No.: 2034541-01-8
M. Wt: 418.47
InChI Key: RZQWQRQWULYVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide represents a sophisticated heterocyclic compound incorporating both benzoxazole and triazine pharmacophores, creating a unique chemical entity with significant potential for pharmaceutical research and development. This molecular architecture features a 1,2-benzoxazole core linked through a methanesulfonamide bridge to a 4-methoxy-6-(piperidin-1-yl)-1,3,5-triazine system, resulting in a multifunctional compound with potential applications across multiple therapeutic areas. The structural configuration suggests possible bioactivity as a kinase inhibitor or receptor modulator, given the known pharmacological properties of both benzoxazole derivatives and triazine-containing compounds in scientific literature . Research Applications and Potential Mechanisms This compound's molecular design incorporates elements similar to those investigated for central nervous system disorders, gastrointestinal conditions, and cardiovascular diseases based on structural analogs documented in patent literature and chemical databases . The 1,2-benzoxazole moiety has demonstrated relevance in neurological research, with similar structures being explored for Alzheimer's disease, migraines, and other nervous system disorders . The triazine component with piperidine substitution may contribute to kinase inhibition properties, potentially affecting various enzymatic pathways crucial for cell signaling processes. Additionally, the methanesulfonamide group serves as a key pharmacophore in many biologically active compounds, potentially enabling interactions with various biological targets through hydrogen bonding and electrostatic interactions. Structural Features and Research Value The strategic integration of these heterocyclic systems creates a compound with unique physicochemical properties potentially suitable for drug discovery applications. Researchers may employ this chemical entity as a scaffold for developing novel therapeutic agents, particularly for conditions mediated by kinase pathways or specific receptor systems. The presence of multiple nitrogen atoms in the triazine ring and the benzoxazole system provides hydrogen bonding capabilities that may enhance target binding affinity and selectivity. The compound represents a valuable tool for medicinal chemistry programs targeting enzymatic processes or receptor systems where similar heterocyclic compounds have shown activity, particularly in areas such as gastrointestinal research where benzoxazole derivatives have been previously investigated . Handling and Quality Specifications This product is provided as a high-purity research chemical intended for laboratory investigation purposes only. Appropriate handling procedures should be followed, including the use of personal protective equipment and working in adequately ventilated areas. Researchers should conduct thorough characterization of the compound upon receipt using analytical techniques such as powder X-ray diffraction, differential scanning calorimetry, and spectroscopic methods to verify identity and purity before experimental use . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O4S/c1-27-18-21-16(20-17(22-18)24-9-5-2-6-10-24)11-19-29(25,26)12-14-13-7-3-4-8-15(13)28-23-14/h3-4,7-8,19H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQWQRQWULYVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzoxazole Core

The benzoxazole scaffold is synthesized via cyclocondensation of 2-aminophenol with chloroacetic acid under acidic conditions. Optimized conditions involve refluxing in hydrochloric acid (4 N, 16 h), yielding 2-(chloromethyl)-1 H-benzo[ d]oxazole (75–80% yield).

Mechanistic Insight :

  • Protonation of the amine facilitates nucleophilic attack on chloroacetic acid.
  • Intramolecular cyclization eliminates water, forming the benzoxazole ring.

Analytical Validation :

  • 1H NMR (DMSO- d6): δ 7.45–7.80 (m, 4H, Ar-H), 4.85 (s, 2H, CH2Cl).
  • IR : 1610 cm−1 (C=N), 750 cm−1 (C-Cl).

Synthesis of 4-Methoxy-6-(Piperidin-1-yl)-1,3,5-Triazin-2-ylmethyl Chloride

Sequential Substitution on Cyanuric Chloride

Cyanuric chloride serves as the triazine precursor, undergoing stepwise nucleophilic substitutions:

Step 1: Piperidine Substitution

  • Cyanuric chloride (1 eq), piperidine (1.1 eq), tetrahydrofuran (THF), 0°C, 2 h.
  • Intermediate: 4,6-Dichloro-2-piperidin-1-yl-1,3,5-triazine (85% yield).

Step 2: Methoxy Substitution

  • Intermediate (1 eq), sodium methoxide (1.2 eq), methanol, 25°C, 4 h.
  • Intermediate: 4-Methoxy-6-piperidin-1-yl-1,3,5-triazin-2-yl chloride (78% yield).

Step 3: Hydroxymethylation and Chlorination

  • Reaction with formaldehyde (1.5 eq) in NaOH (10%) yields 4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-ylmethanol .
  • Chlorination with thionyl chloride (SOCl2, 2 eq) affords 4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-ylmethyl chloride (90% yield).

Analytical Data :

  • 1H NMR (CDCl3): δ 3.95 (s, 3H, OCH3), 3.50–3.70 (m, 4H, piperidine), 4.45 (s, 2H, CH2Cl).

Final Coupling Reaction

Nucleophilic Substitution

The methanesulfonamide and triazine intermediates are coupled via SN2 displacement:

Protocol :

  • 1,2-Benzoxazol-3-ylmethanesulfonamide (1 eq), 4-methoxy-6-piperidin-1-yl-1,3,5-triazin-2-ylmethyl chloride (1.1 eq), triethylamine (2 eq), acetonitrile, 60°C, 8 h.
  • Yield: 65–70%.

Mechanistic Rationale :

  • Triethylamine deprotonates the sulfonamide NH, generating a nucleophilic amine.
  • The chloromethyl triazine undergoes SN2 attack, forming the C-N bond.

Characterization :

  • IR : 1340 cm−1 (S=O), 1550 cm−1 (triazine ring).
  • High-Resolution Mass Spectrometry : m/z 493.2 [M+H]+ (calculated: 493.2).

Optimization and Challenges

Regioselectivity in Triazine Substitution

  • Piperidine preferentially substitutes at the 6-position due to steric and electronic factors, while methoxy occupies the 4-position.
  • Microwave-assisted synthesis (100°C, 15 min) enhances yields to >90% for triazine intermediates.

Purification Strategies

  • Silica gel chromatography (ethyl acetate/hexane, 1:3) isolates triazine intermediates.
  • Recrystallization from ethanol/water (7:3) purifies the final product.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Time (h) Key Advantage
2.1 HCl reflux 80 16 High purity
2.2 K2CO3/DMF 70 12 Mild conditions
3.3 SOCl2 chlorination 90 2 Rapid conversion
4.1 Et3N/CH3CN 70 8 Scalability

Chemical Reactions Analysis

1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Major products formed from these reactions include various derivatives with modified functional groups, which can be further explored for their unique properties and applications.

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: It can inhibit or activate specific enzymes or receptors, leading to changes in cellular processes.

    Modulating signaling pathways: The compound can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

    Interacting with DNA or RNA: It may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide can be compared with similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 1-(1,2-benzoxazol-3-yl)-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into several key components:

  • Benzoxazole moiety : Known for its diverse biological activities.
  • Piperidine ring : Contributes to the compound's interaction with biological targets.
  • Triazine structure : Often associated with herbicidal and antimicrobial properties.
  • Methanesulfonamide group : Imparts solubility and stability.

Antimicrobial Activity

Research indicates that compounds containing the benzoxazole and piperidine moieties exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to the one demonstrated potent activity against both bacterial and fungal strains. Specifically, the presence of the piperidine ring enhances interaction with microbial enzymes, potentially disrupting their function .

Anticancer Properties

Mannich bases, which include structures similar to our compound, have been extensively studied for their anticancer potential. The compound's structural features may allow it to inhibit key enzymes involved in cancer cell proliferation. For instance, some derivatives have shown cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells, with IC50 values indicating effective concentrations .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The methanesulfonamide group may interact with active sites of enzymes crucial for microbial survival or cancer cell growth.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, leading to disruption of replication processes .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of benzoxazole derivatives against common pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in treatment, suggesting its potential as a novel antimicrobial agent .

Study 2: Anticancer Activity

In vitro testing on human cancer cell lines revealed that derivatives of this compound exhibited significant cytotoxicity. For example, one derivative showed an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating a promising lead for further development in cancer therapeutics .

Comparative Analysis of Biological Activities

Compound Activity Type IC50/ MIC Values Reference
Compound AAntimicrobial10 µg/mL
Compound BAnticancer15 µM
Compound CAntifungal12 µg/mL

Q & A

Basic: What are the critical considerations for optimizing the synthesis of this compound to ensure high yield and purity?

Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of solvents, temperature, and catalysts. Key steps include:

  • Solvent selection : Dimethyl sulfoxide (DMSO) or acetonitrile are preferred for their ability to dissolve polar intermediates and stabilize reactive species .
  • Temperature optimization : Reactions may require reflux conditions (80–120°C) to overcome activation barriers, particularly during sulfonamide coupling or triazine ring formation .
  • Catalytic systems : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base catalysts (e.g., Hünig’s base for deprotonation) are critical for regioselectivity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC is essential to isolate the final product from byproducts like unreacted benzoxazole or triazine intermediates .

Basic: What spectroscopic and chromatographic techniques are recommended for structural validation?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are indispensable for confirming substituent positions on the benzoxazole and triazine rings. Key signals include:
    • Benzoxazole protons: δ 7.5–8.5 ppm (aromatic region).
    • Methoxy group (OCH₃): δ ~3.8 ppm (singlet).
    • Piperidine protons: δ 1.5–2.5 ppm (multiplet) .
  • High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion ([M+H]⁺) and fragmentation patterns to verify the sulfonamide linkage .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization, with Rf values compared to reference standards .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values in enzyme assays)?

Methodological Answer:
Contradictions often arise from:

  • Experimental design : Differences in assay conditions (pH, temperature, or buffer composition) can alter compound solubility or target binding. Standardize protocols using guidelines from (linking to theoretical frameworks for reproducibility) .
  • Compound purity : Impurities (e.g., residual solvents or unreacted intermediates) may confound results. Quantify purity via HPLC (>95%) and validate with orthogonal methods (e.g., elemental analysis) .
  • Target specificity : Off-target interactions can skew results. Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to confirm binding kinetics to the primary target .
  • Data normalization : Apply statistical tools (e.g., Grubbs’ test for outliers) and cross-validate with independent assays (e.g., cellular vs. enzymatic assays) .

Advanced: What computational strategies are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinases or GPCRs). Focus on hydrogen bonds between the sulfonamide group and active-site residues .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories (AMBER or GROMACS). Analyze root-mean-square deviation (RMSD) to identify conformational shifts .
  • QSAR modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors to predict bioactivity .
  • Free energy calculations : Apply MM/PBSA or MM/GBSA to estimate binding affinities and prioritize analogs for synthesis .

Basic: How to evaluate the compound’s stability under physiological conditions for in vitro studies?

Methodological Answer:

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the sulfonamide bond) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
  • Light sensitivity : Store samples in amber vials and expose to UV/visible light (ICH Q1B guidelines) to assess photodegradation .

Advanced: What strategies are recommended for designing analogs to improve metabolic stability or reduce toxicity?

Methodological Answer:

  • Bioisosteric replacement : Substitute the piperidine group with morpholine (improves solubility) or replace the benzoxazole with indole (reduces hepatic toxicity) .
  • Prodrug approaches : Introduce ester or carbamate moieties to the sulfonamide group for controlled release in vivo .
  • Metabolic soft spots : Identify labile sites (e.g., methoxy group) via liver microsome assays. Introduce fluorine atoms or methyl groups to block oxidative metabolism .
  • Toxicity screening : Use zebrafish models or high-content screening (HCS) in hepatocytes to assess cytotoxicity and mitochondrial dysfunction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.